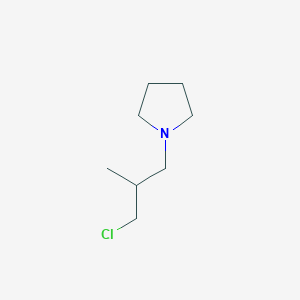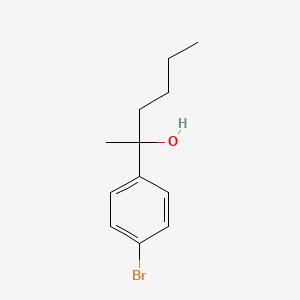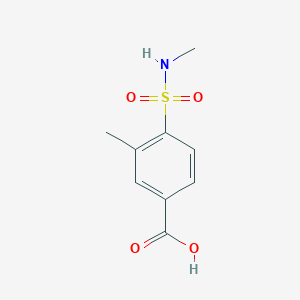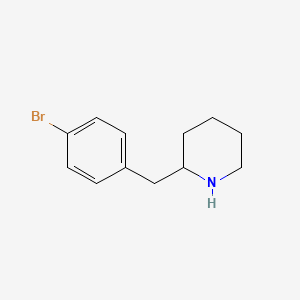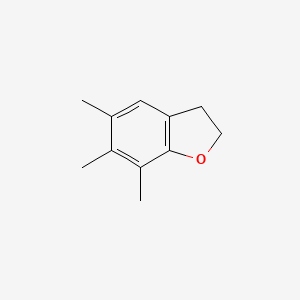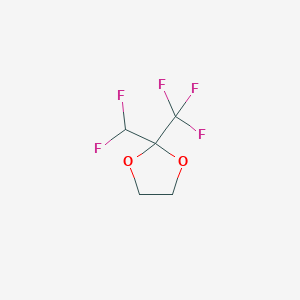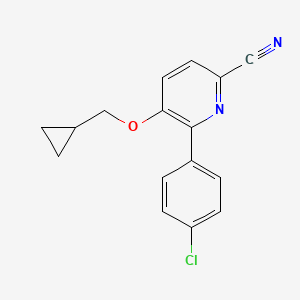
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a 4-chlorophenyl group, a cyclopropylmethoxy group, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The process begins with the preparation of the boronic acid derivative of the 4-chlorophenyl group, followed by its coupling with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反应分析
Types of Reactions
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
相似化合物的比较
Similar Compounds
6-(4-Chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Shares the 4-chlorophenyl group but differs in the core structure and functional groups.
6-(4-Chlorophenyl)-1H-imidazo[2,1-b]thiazole: Contains a similar aromatic ring but has a different heterocyclic system.
Uniqueness
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile is unique due to its combination of a pyridine ring with a cyclopropylmethoxy group and a carbonitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C16H13ClN2O |
|---|---|
分子量 |
284.74 g/mol |
IUPAC 名称 |
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H13ClN2O/c17-13-5-3-12(4-6-13)16-15(20-10-11-1-2-11)8-7-14(9-18)19-16/h3-8,11H,1-2,10H2 |
InChI 键 |
NIMBDIHMLFPZQA-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COC2=C(N=C(C=C2)C#N)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8603345.png)
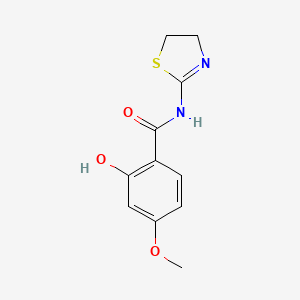
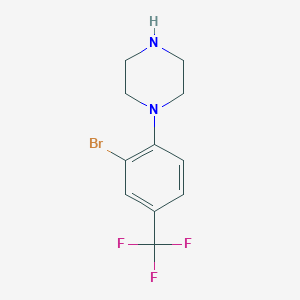
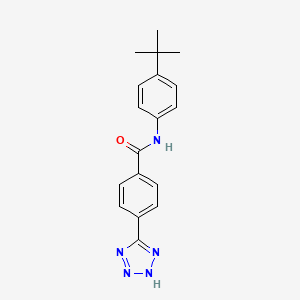
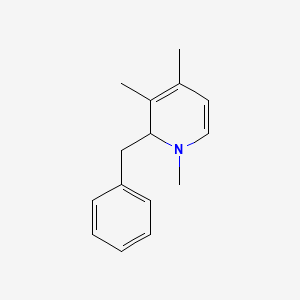
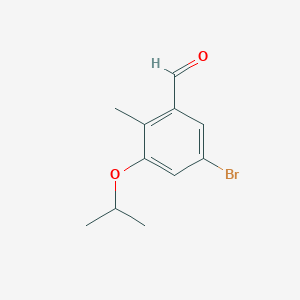
![3-{4-[(4-Fluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8603388.png)
